2-[4-[2-[(1-ethylcyclopentyl)-(2-hydroxyethyl)carbamoyl]phenyl]-2-hydroxy-butyl]-N-(2-hydroxyethyl)-5-methyl-N-(1-methyl-1-phenyl-ethyl)benzamide
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Overview
Description
AG-1284 is a small molecule drug initially developed by Pfizer Inc. It is known for its role as an HIV-1 protease inhibitor, targeting the HIV-1 protease enzyme. This compound has been studied for its potential therapeutic applications in treating immune system diseases, infectious diseases, and urogenital diseases .
Preparation Methods
The synthesis of AG-1284 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial production methods for AG-1284 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Reaction Conditions: Controlled temperature, pressure, and pH to facilitate the desired chemical transformations.
Catalysts and Reagents: Use of specific catalysts and reagents to enhance reaction efficiency and selectivity.
Purification: Techniques such as chromatography and recrystallization to purify the compound.
Chemical Reactions Analysis
AG-1284 undergoes various chemical reactions, including:
Oxidation: AG-1284 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert AG-1284 into reduced forms with different chemical properties.
Substitution: AG-1284 can participate in substitution reactions where functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
AG-1284 has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound to study HIV-1 protease inhibition mechanisms.
Biology: Investigated for its effects on viral replication and immune response modulation.
Medicine: Explored as a potential therapeutic agent for treating HIV infections and related diseases.
Industry: Utilized in the development of antiviral drugs and diagnostic tools
Mechanism of Action
The mechanism of action of AG-1284 involves the inhibition of the HIV-1 protease enzyme. By binding to the active site of the enzyme, AG-1284 prevents the cleavage of viral polyproteins, thereby inhibiting viral replication. The molecular targets and pathways involved include:
HIV-1 Protease: The primary target of AG-1284.
Viral Replication Pathway: Disruption of the viral life cycle by inhibiting protease activity
Comparison with Similar Compounds
AG-1284 can be compared with other HIV-1 protease inhibitors, such as:
Ritonavir: Another HIV-1 protease inhibitor with a similar mechanism of action but different chemical structure.
Indinavir: Known for its high potency and effectiveness in inhibiting HIV-1 protease.
Saquinavir: One of the first HIV-1 protease inhibitors developed, with a unique binding affinity.
The uniqueness of AG-1284 lies in its specific binding properties and the potential for reduced side effects compared to other inhibitors .
Properties
Molecular Formula |
C39H52N2O5 |
---|---|
Molecular Weight |
628.8 g/mol |
IUPAC Name |
2-[4-[2-[(1-ethylcyclopentyl)-(2-hydroxyethyl)carbamoyl]phenyl]-2-hydroxybutyl]-N-(2-hydroxyethyl)-5-methyl-N-(2-phenylpropan-2-yl)benzamide |
InChI |
InChI=1S/C39H52N2O5/c1-5-39(21-11-12-22-39)41(24-26-43)36(45)34-16-10-9-13-30(34)19-20-33(44)28-31-18-17-29(2)27-35(31)37(46)40(23-25-42)38(3,4)32-14-7-6-8-15-32/h6-10,13-18,27,33,42-44H,5,11-12,19-26,28H2,1-4H3 |
InChI Key |
MBNPLZRTGOAFGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCC1)N(CCO)C(=O)C2=CC=CC=C2CCC(CC3=C(C=C(C=C3)C)C(=O)N(CCO)C(C)(C)C4=CC=CC=C4)O |
Synonyms |
AG 1284 AG-1284 AG1284 |
Origin of Product |
United States |
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